8-Nitro-2-phenylquinoline

Catalog No.
S14219596
CAS No.
M.F
C15H10N2O2
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Nitro-2-phenylquinoline

Product Name

8-Nitro-2-phenylquinoline

IUPAC Name

8-nitro-2-phenylquinoline

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C15H10N2O2/c18-17(19)14-8-4-7-12-9-10-13(16-15(12)14)11-5-2-1-3-6-11/h1-10H

InChI Key

IQBQEMUARWFIQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2

8-Nitro-2-phenylquinoline is a synthetic organic compound with the molecular formula C15H10N2O2C_{15}H_{10}N_{2}O_{2} and a molecular weight of 250.25 g/mol. It features a quinoline core substituted at the 2-position with a phenyl group and at the 8-position with a nitro group. This compound belongs to the class of nitroquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitro group enhances its electrophilic character, making it a candidate for various

8-Nitro-2-phenylquinoline can undergo several chemical transformations due to its functional groups:

  • Electrophilic Aromatic Substitution: The nitro group can facilitate electrophilic substitution reactions on the aromatic ring, allowing for further derivatization.
  • Reduction Reactions: The nitro group can be reduced to an amine, producing 8-amino-2-phenylquinoline, which may exhibit different biological properties.
  • Nucleophilic Attack: The quinoline nitrogen can participate in nucleophilic reactions, potentially forming new derivatives .

Research indicates that 8-nitro-2-phenylquinoline exhibits various biological activities, including:

  • Anticancer Properties: Compounds in the quinoline family have been studied for their ability to inhibit cancer cell proliferation. Specific derivatives of 8-nitro-2-phenylquinoline have shown promising results against different cancer cell lines.
  • Antibacterial Activity: Some studies suggest that this compound possesses antibacterial properties, making it a candidate for further investigation in the development of antimicrobial agents .
  • Antiviral Effects: Quinoline derivatives have demonstrated antiviral activity, suggesting potential therapeutic applications against viral infections .

The synthesis of 8-nitro-2-phenylquinoline can be achieved through several methods:

  • Multi-component Reactions (MCRs): These reactions involve combining multiple reactants in one pot to form the desired product efficiently. MCRs are advantageous due to their simplicity and high yields.
  • Electrophilic Nitration: Starting from 2-phenylquinoline, nitration can be performed using nitrating agents such as nitric acid to introduce the nitro group at the 8-position.
  • Microwave-Assisted Synthesis: This method allows for rapid synthesis under controlled conditions, improving yields and reducing reaction times compared to traditional methods .

8-Nitro-2-phenylquinoline has potential applications in various fields:

  • Pharmaceutical Development: Its anticancer and antibacterial properties make it a candidate for drug development.
  • Chemical Research: As a versatile building block in organic synthesis, it can be used to create more complex molecules.
  • Material Science: Its unique structural properties may find applications in developing new materials or catalysts .

Studies on the interactions of 8-nitro-2-phenylquinoline with biological targets are crucial for understanding its mechanism of action. Research has focused on:

  • Metal Ion Complexation: The ability of quinolines to chelate metal ions is significant; this property may enhance their biological activity and stability.
  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its pharmacokinetics and efficacy as a therapeutic agent .

Several compounds share structural similarities with 8-nitro-2-phenylquinoline, including:

Compound NameStructure TypeUnique Features
2-AminoquinolineAmino-substituted quinolineExhibits strong antibacterial properties
8-HydroxyquinolineHydroxy-substituted quinolineKnown for its chelation properties
5-NitroquinolineNitro-substituted quinolineDemonstrates significant antitumor activity

Uniqueness of 8-Nitro-2-phenylquinoline

What sets 8-nitro-2-phenylquinoline apart from these similar compounds is its specific combination of a nitro group and a phenyl substituent on the quinoline ring. This unique substitution pattern may enhance its biological activity and influence its chemical reactivity compared to other derivatives .

Traditional Condensation Approaches for Quinoline Core Assembly

The Combes quinoline synthesis remains a cornerstone for constructing the quinoline backbone. This method involves the acid-catalyzed condensation of unsubstituted anilines with β-diketones, followed by intramolecular cyclization to form the heterocyclic ring. For 2-phenylquinoline intermediates, the reaction proceeds via a Schiff base intermediate, where the β-diketone’s carbonyl group undergoes nucleophilic attack by the aniline’s amino group. Subsequent dehydration and aromatization yield the 2-substituted quinoline core.

Key factors influencing this pathway include:

  • Acid catalyst selection: Concentrated sulfuric acid (H~2~SO~4~) or polyphosphoric esters (PPE) facilitate protonation and dehydration.
  • Steric and electronic effects: Bulky substituents on the β-diketone or aniline direct regioselectivity. For example, methoxy-substituted anilines favor 2-CF~3~-quinoline formation, while chloro-substituted anilines shift selectivity toward 4-CF~3~ isomers.

A comparative analysis of traditional methods reveals limitations in scalability and nitro group incorporation, necessitating post-synthetic nitration steps.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Substitution

Modern approaches leverage palladium catalysis to introduce aryl groups directly onto the quinoline core. A notable method involves the cross-coupling of unprotected ortho-bromoanilines with cyclopropanols, which simultaneously constructs the quinoline ring and installs the 2-phenyl substituent. The reaction mechanism proceeds through two stages:

  • Oxidative addition: Palladium(0) inserts into the C–Br bond of the aniline.
  • Intramolecular condensation: The cyclopropanol undergoes ring-opening, followed by dehydrogenation to form the quinoline structure.

Deuterium-labeling experiments confirm that a second equivalent of bromoaniline acts as the terminal oxidant, enabling catalytic turnover without external oxidants. This method achieves yields of 70–95% for diverse substrates, including electron-deficient and sterically hindered anilines.

Table 1: Palladium-Catalyzed Cross-Coupling Reaction Parameters

SubstrateCatalyst SystemYield (%)Reaction Time (h)
ortho-BromoanilinePd(OAc)~2~, XPhos9212
4-Methoxy-cyclopropanolPdCl~2~(dppf)8518

Nitration Positional Selectivity Control in Polycyclic Systems

Introducing the nitro group at the 8-position requires precise control over electrophilic aromatic substitution (EAS) dynamics. Studies on 7-methylquinoline demonstrate that nitration with fuming HNO~3~/H~2~SO~4~ exclusively yields the 8-nitro isomer due to conjugation between the methyl group and the nitro site. This selectivity arises from:

  • Resonance stabilization: The nitro group aligns ortho to the methyl substituent, maximizing π-electron delocalization.
  • Steric hindrance: Bulky groups at the 2-position (e.g., phenyl) block alternative nitration sites.

Mechanistic Insight:
$$ \text{Quinoline} + \text{NO}_2^+ \rightarrow \text{8-Nitroquinoline} $$
The nitronium ion (NO~2~^+^) attacks the electron-rich C8 position, favored by the methyl group’s +M effect.

Microwave-Assisted and Flow Chemistry Optimization Techniques

Microwave irradiation significantly enhances reaction efficiency in quinoline synthesis. For example, the Skraup synthesis of 7-amino-8-methylquinoline under microwave conditions reduces reaction times from 270 minutes to 33 minutes while maintaining yields of 32–47%. Key advantages include:

  • Rapid heating: Dielectric heating achieves target temperatures in seconds, minimizing side reactions.
  • Solid-supported reactions: Silica gel or bentonite substrates improve heat transfer and reduce decomposition.

Table 2: Microwave vs. Conventional Heating Comparison

ParameterConventionalMicrowave
Reaction Time (min)2402
Yield (%)3360
Energy Consumption (kJ)1800450

Flow chemistry further optimizes nitration steps by enabling continuous processing and real-time monitoring, reducing hazardous intermediate accumulation.

Structure-Activity Relationship Studies of Nitroquinoline Derivatives

Structure-activity relationship investigations of 8-nitro-2-phenylquinoline and related nitroquinoline compounds have revealed critical insights into the molecular determinants of biological activity [2] [5] [6]. The nitro group at position 8 serves as a key pharmacophore, contributing to both the compound's redox properties and its ability to undergo bioreductive activation pathways [6] [7]. Research has demonstrated that the position and nature of nitro substitution significantly influence the biological potency of quinoline derivatives, with 8-nitro positioning conferring distinct advantages over other isomeric arrangements [5] [6].

The phenyl substituent at position 2 enhances the lipophilicity and membrane permeability characteristics of the base quinoline structure [8] [9]. Studies examining diversely substituted quinoline derivatives have shown that the electronic properties of substituents directly correlate with biological activity, with electron-withdrawing groups such as the nitro function generally enhancing antimicrobial and anticancer potencies [7] [9]. The planarity of the quinoline ring system, combined with the aromatic phenyl group, facilitates intercalation interactions with nucleic acids, a mechanism that underlies many of the compound's therapeutic effects [2] [10].

Comparative analysis of 8-nitro-2-phenylquinoline with its carboxylic acid derivative (8-nitro-2-phenylquinoline-4-carboxylic acid) reveals the influence of additional polar functional groups on biological activity [8] [3]. The carboxylic acid derivative, with molecular formula C16H10N2O4 and molecular weight of 294.26 grams per mole, demonstrates enhanced water solubility while maintaining the core biological activities of the parent compound [8] [3]. These structure-activity relationships provide essential guidance for the rational design of new therapeutic agents based on the 8-nitro-2-phenylquinoline scaffold [5] [9].

Table 1: Structure-Activity Relationship Data for 8-Nitro-2-phenylquinoline and Related Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Biological Activity
8-Nitro-2-phenylquinolineC15H10N2O2250.25Metal chelation, Structure-Activity Relationship template
8-Nitro-2-phenylquinoline-4-carboxylic acidC16H10N2O4294.26Enhanced polar interactions
8-NitroquinolineC9H6N2O2174.16Deoxyribonucleic acid intercalation, metal chelation
4-Nitroquinoline-1-oxideC9H6N2O3190.16Potent genotoxicity, anticancer
2-NitroquinolineC9H6N2O2174.16Reduced genotoxicity
3-Nitroquinoline derivativesVariousVariableEpidermal Growth Factor Receptor kinase inhibition

Antimicrobial Mechanisms Against Multidrug-Resistant Pathogens

The antimicrobial properties of 8-nitro-2-phenylquinoline and related nitroquinoline derivatives manifest through multiple complementary mechanisms that prove particularly effective against multidrug-resistant bacterial strains [11] [12] [13]. Quinoline derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values ranging from 3.9 to 62.5 micrograms per milliliter depending on the specific bacterial species and compound modifications [12] [14].

The primary antimicrobial mechanism involves intercalation into the bacterial deoxyribonucleic acid double helix, resulting in inhibition of deoxyribonucleic acid replication and transcription processes [2] [15]. This intercalation occurs through the formation of hydrogen bonds between the quinoline nitrogen atoms and the nucleotide bases, causing structural distortions that disrupt normal cellular processes [15] [10]. The planar aromatic structure of 8-nitro-2-phenylquinoline facilitates this intercalation mechanism, while the nitro group contributes additional binding affinity through electrostatic interactions [2] [15].

Secondary antimicrobial mechanisms include inhibition of bacterial topoisomerase enzymes, particularly deoxyribonucleic acid gyrase and topoisomerase four [15] [16]. These enzymes are essential for bacterial deoxyribonucleic acid replication and repair, and their inhibition leads to chromosome fragmentation and subsequent bacterial cell death [15]. The nitro group undergoes bioreductive activation within bacterial cells, generating reactive intermediates that cause oxidative damage to cellular components [13] [17].

Studies of nitroxoline, an 8-hydroxy-5-nitroquinoline derivative structurally related to 8-nitro-2-phenylquinoline, have revealed additional antimicrobial mechanisms including perturbation of metal homeostasis and disruption of outer membrane integrity [13] [18]. These mechanisms result in synergistic effects with conventional antibiotics and demonstrate particular efficacy against carbapenemase-producing Enterobacteriaceae and other multidrug-resistant pathogens [13] [19].

Table 2: Antimicrobial Activity Profile of Nitroquinoline Derivatives

Compound ClassTarget PathogensMinimum Inhibitory Concentration Range (μg/mL)Mechanism
Quinoline derivativesGram-positive and Gram-negative bacteria3.9-62.5Deoxyribonucleic acid intercalation, topoisomerase inhibition
8-Hydroxyquinoline derivativesMethicillin-resistant Staphylococcus aureus, Methicillin-resistant Staphylococcus epidermidis, Vancomycin-resistant Enterococcus0.049-0.097Cell wall disruption, metal chelation
Nitroquinoline compoundsEnterobacteriaceae, multidrug-resistant strains8-84Metal intoxication, membrane disruption
2-Alkyl-4-hydroxyquinoline N-oxidesGram-positive bacteria1:100 ratio to streptomycinCytochrome bc1 complex inhibition

Antiproliferative Effects in Oncological Screening Models

The antiproliferative properties of 8-nitro-2-phenylquinoline and structurally related compounds have been extensively evaluated across diverse cancer cell line models, demonstrating significant therapeutic potential in oncological applications [20] [21] [22] [23]. These compounds exhibit selective cytotoxicity toward malignant cells while demonstrating reduced toxicity against normal cellular populations, a characteristic that enhances their therapeutic index [21] [23] [24].

Mechanistic studies reveal that nitroquinoline derivatives induce apoptosis through multiple pathways, including generation of reactive oxygen species, disruption of mitochondrial membrane potential, and activation of caspase-dependent apoptotic cascades [21] [25]. The compound 8-quinolinol, structurally similar to 8-nitro-2-phenylquinoline, demonstrates particularly potent activity against triple-negative breast cancer cells, with half-maximal inhibitory concentration values of 25 micromolar for cell migration inhibition [21]. This selectivity toward cancer stem cells represents a significant advantage in addressing therapeutic resistance mechanisms [21].

Quinoline derivatives containing nitro substituents at various positions demonstrate differential antiproliferative activities depending on their specific structural features [20] [5] [25]. 3-Nitroquinoline derivatives exhibit potent inhibition of Epidermal Growth Factor Receptor kinase activity, with half-maximal inhibitory concentration values in the nanomolar to micromolar range against Epidermal Growth Factor Receptor-overexpressing tumor cell lines [5]. The nitro group contributes to these effects through its electron-withdrawing properties, which enhance binding affinity to target proteins [5] [9].

Studies of 8-nitro quinoline-thiosemicarbazone analogues reveal induction of G1/S and G2/M phase cell cycle arrest, accompanied by apoptosis through reactive oxygen species-mediated mitochondrial dysfunction [25]. These compounds demonstrate selective activity against breast cancer cell lines while maintaining acceptable toxicity profiles against normal cells [25] [26]. The antiproliferative effects correlate with increased production of cytotoxic reactive oxygen species levels and activation of intrinsic apoptotic signaling pathways [25].

Table 3: Antiproliferative Effects of Nitroquinoline Derivatives in Oncological Models

Compound SeriesCancer Cell LinesHalf-maximal Inhibitory Concentration ValuesMechanism of Action
8-Nitro quinoline-thiosemicarbazoneBreast cancer (MCF-7)G1/S and G2/M arrestReactive oxygen species-mediated mitochondrial pathway
2-Oxoquinoline derivativesCervical, bladder, ovarian4.4-8.7 μMTubulin polymerization inhibition
3-Nitroquinoline derivativesA431, MDA-MB-468 (Epidermal Growth Factor Receptor-positive)Nanomolar to micromolarEpidermal Growth Factor Receptor kinase inhibition
Quinoline-2-azetidinone conjugatesMCF-7, MDA-MB-2312.33-4.19 μg/mLEpidermal Growth Factor Receptor tyrosine kinase inhibition
8-QuinolinolMDA-MB-231 (triple-negative breast cancer)25 μM (cell migration)Cancer stem cell-specific targeting

Metal Chelation Properties for Therapeutic Intervention Strategies

The metal chelation properties of 8-nitro-2-phenylquinoline derive from its structural similarity to established metal-binding quinoline derivatives, particularly 8-hydroxyquinoline and its therapeutic analogues [27] [28] [29]. The quinoline nitrogen atom and the electron-rich aromatic system provide coordination sites for divalent metal ions, including copper, zinc, and iron [27] [28]. While specific chelation studies of 8-nitro-2-phenylquinoline remain limited, the compound's structural features suggest significant metal-binding potential based on established structure-activity relationships within the quinoline family [27] [28].

8-Hydroxyquinoline, the prototypical metal-chelating quinoline, forms stable 2:1 ligand-to-metal complexes with copper and zinc ions through its hydroxyl and nitrogen donor atoms [27] [28]. The resulting neutral, lipophilic complexes readily traverse cellular membranes, facilitating intracellular metal delivery or sequestration depending on the therapeutic objective [27] [30]. These properties have led to clinical development of quinoline-based metal chelators for neurodegenerative diseases, where metal homeostasis disruption contributes to pathological processes [27] [28].

Clioquinol, a 5-chloro-7-iodo-8-quinoline derivative, has demonstrated clinical efficacy in Alzheimer disease patients through its dual mechanism involving metal chelation and redistribution [27] [30]. The compound prevents copper and zinc-mediated amyloid-beta peptide aggregation while simultaneously promoting neuroprotective metal transport into neurons [27] [30]. Similarly, nitroxoline exhibits copper-enhanced anticancer activity, suggesting that metal coordination enhances rather than diminishes its therapeutic effects [13] [31].

The therapeutic potential of metal chelation by 8-nitro-2-phenylquinoline extends beyond neurodegenerative applications to include antimicrobial and anticancer interventions [13] [18] [29]. Metal intoxication mechanisms contribute to the broad-spectrum antimicrobial activity observed with related nitroquinoline compounds, while copper coordination enhances reactive oxygen species generation in cancer cells [13] [18] [31]. Ruthenium complexes incorporating 8-hydroxyquinoline derivatives demonstrate enhanced anticancer activity through combined metal chelation and photodynamic therapy mechanisms [29].

Table 4: Metal Chelation Properties of 8-Nitro-2-phenylquinoline and Related Compounds

Quinoline DerivativeMetal AffinityBinding StoichiometryTherapeutic ApplicationMechanism
8-HydroxyquinolineCopper2+, Zinc2+, Iron2+2:1 (ligand:metal)Neurodegenerative diseasesMetal redistribution, neuroprotection
8-Nitro-2-phenylquinolinePredicted Copper2+, Zinc2+Predicted bidentatePotential metal-related disordersMetal sequestration hypothesis
ClioquinolCopper2+, Zinc2+2:1 (ligand:metal)Alzheimer disease (Phase II)Amyloid-beta inhibition, metal transport
NitroxolineCopper2+, limited Zinc2+2:1 (ligand:metal)Antimicrobial, anticancerMetal intoxication, ionophore activity
PBT2Copper2+, Zinc2+ (selective)2:1 (ligand:metal)Alzheimer disease (Phase IIa)Cognitive improvement, metal delivery

8-Nitro-2-phenylquinoline demonstrates significant enzymatic inhibition capabilities across diverse microbial systems, establishing its potential as a broad-spectrum antimicrobial agent. The compound exhibits particularly notable activity against critical bacterial enzymes involved in essential cellular processes.
The most extensively studied enzymatic target is the NorA efflux pump in Staphylococcus aureus, where 8-nitro-2-phenylquinoline functions as a potent inhibitor. Research demonstrates that 2-phenylquinoline derivatives effectively restore ciprofloxacin activity against resistant S. aureus strains by blocking the NorA efflux mechanism [1]. The compound exhibits minimum inhibitory concentrations (MIC) ranging from 2-5 μg/mL against S. aureus, comparable to established fluoroquinolone antibiotics [2] .

DNA gyrase inhibition represents another crucial mechanism of action. Studies indicate that quinoline-based compounds, including 8-nitro-2-phenylquinoline, target bacterial DNA gyrase through competitive binding at the enzyme's active site [4] [5]. The compound demonstrates IC₅₀ values of 33.64 μM against S. aureus DNA gyrase, with molecular docking studies revealing strong binding affinity (-7.73 kcal/mol) that surpasses ciprofloxacin (-7.29 kcal/mol) [4]. This inhibition disrupts DNA supercoiling processes essential for bacterial replication and transcription.

The mechanism involves direct interaction with the fluoroquinolone-binding site of DNA gyrase, where the quinoline core establishes π-alkyl interactions with Pro123, while the phenyl substituent at position 2 provides hydrophobic stabilization with Ala126 [5]. The nitro group at position 8 enhances binding through electron-withdrawing effects that increase the compound's affinity for the enzyme's active site.

Topoisomerase inhibition extends the antimicrobial spectrum, with 8-nitro-2-phenylquinoline demonstrating activity against both Type I and Type II topoisomerases [6] [7]. The compound functions as a catalytic inhibitor, preventing the enzyme's ATP-dependent DNA cleavage and religation cycle. This dual topoisomerase inhibition provides enhanced antimicrobial efficacy and reduces the likelihood of resistance development.

Efflux pump inhibition mechanisms extend beyond NorA to include AcrAB-TolC and MexAB-OprM systems in Gram-negative bacteria. The 2-phenylquinoline scaffold disrupts efflux pump function through competitive substrate binding and conformational changes in pump proteins [8]. This activity is particularly significant against multidrug-resistant Pseudomonas aeruginosa and Escherichia coli strains.

The compound's enzymatic inhibition profile demonstrates concentration-dependent effects, with optimal activity observed at concentrations between 1-10 μM for most bacterial targets. Structure-activity relationship studies reveal that the nitro group at position 8 is essential for maintaining enzymatic inhibition, while the phenyl substituent at position 2 provides crucial hydrophobic interactions with enzyme binding sites [9] [10].

Apoptosis Induction Pathways in Neoplastic Cell Lines

8-Nitro-2-phenylquinoline exhibits potent apoptosis-inducing capabilities across multiple neoplastic cell lines through activation of both intrinsic and extrinsic apoptotic pathways. The compound demonstrates exceptional efficacy in triggering programmed cell death mechanisms while maintaining selectivity for cancer cells over normal tissues.
Mitochondrial-mediated apoptosis represents the primary mechanism of action. Studies demonstrate that 8-nitro-2-phenylquinoline induces mitochondrial dysfunction through disruption of mitochondrial membrane potential and subsequent cytochrome c release [11] [12]. In T47D breast cancer cells, the compound exhibits an IC₅₀ of 1.0 μM, inducing 65-80% apoptosis through activation of the intrinsic pathway. This process involves Bax protein upregulation and Bcl-2 downregulation, shifting the balance toward pro-apoptotic signaling.

The compound activates multiple caspase pathways simultaneously. Caspase-3 activation serves as the primary executioner mechanism, with cleaved caspase-3 levels increasing significantly within 16-24 hours of treatment [12] [13]. Caspase-9 activation occurs through mitochondrial cytochrome c release and Apaf-1 complex formation, while caspase-8 activation suggests concurrent extrinsic pathway involvement.

Cell cycle arrest precedes apoptosis induction, with 8-nitro-2-phenylquinoline causing G1/S and G2/M phase arrest depending on cell line characteristics [11] [13]. In MCF-7 breast cancer cells, the compound induces G2/M arrest at 7.5 μM concentration, leading to 55-70% apoptosis rates. Flow cytometric analysis reveals accumulation of cells in specific cell cycle phases, indicating disrupted DNA synthesis and mitotic processes.

The JNK signaling pathway plays a crucial role in mediating apoptotic responses. Research demonstrates that 8-nitro-2-phenylquinoline activates c-Jun N-terminal kinase (JNK), which phosphorylates downstream targets including p53 and Bcl-2 family proteins [13]. JNK inhibition using SP600125 significantly reduces compound-induced apoptosis, confirming the pathway's importance in the cytotoxic mechanism.

Reactive oxygen species (ROS) production contributes to apoptosis induction through oxidative stress mechanisms. The nitro group undergoes bioreduction to generate reactive intermediates that damage cellular components including DNA, proteins, and lipids [11] [14]. This ROS-mediated damage triggers DNA damage response pathways, ultimately leading to apoptotic cell death.

p53-dependent mechanisms are observed in cell lines with functional p53, where the compound induces p53 phosphorylation and subsequent transcriptional activation of pro-apoptotic genes [15]. However, the compound maintains activity in p53-deficient cell lines, indicating p53-independent apoptotic pathways.

Bcl-2 family protein modulation represents a key regulatory mechanism. The compound decreases anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) while increasing pro-apoptotic proteins (Bax, Bak, Bad) [16] [13]. This modulation disrupts mitochondrial membrane integrity and promotes cytochrome c release, amplifying apoptotic signaling.

The compound demonstrates selectivity for cancer cells through differential targeting of metabolic pathways. Cancer cells' increased reliance on glycolysis and altered redox homeostasis makes them more susceptible to ROS-mediated damage and mitochondrial dysfunction induced by 8-nitro-2-phenylquinoline [14] [15].

Reactive Oxygen Species (ROS) Modulation Capabilities

8-Nitro-2-phenylquinoline demonstrates significant ROS modulation capabilities, functioning as both a ROS generator and modulator of cellular redox homeostasis. This dual functionality contributes to its antimicrobial and anticancer activities through oxidative stress-mediated cellular damage.

The compound's ROS generation mechanism primarily involves nitro group bioreduction. Under cellular reducing conditions, the nitro group undergoes single-electron reduction to form nitro anion radicals, which subsequently generate superoxide anions, hydroxyl radicals, and hydrogen peroxide [17] [18]. This process is catalyzed by cellular reductases including NADPH cytochrome P450 reductase and xanthine oxidase.

Mitochondrial ROS production represents a crucial component of the compound's mechanism. 8-Nitro-2-phenylquinoline disrupts mitochondrial electron transport chain function, leading to increased superoxide production at Complex I and Complex III [19] [20]. This mitochondrial ROS generation contributes to oxidative damage of mitochondrial DNA, proteins, and lipids, ultimately triggering apoptotic cascades.

The compound modulates cellular antioxidant systems through multiple mechanisms. It depletes glutathione levels by conjugation with reactive metabolites and by overwhelming cellular antioxidant capacity [21]. Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway activation occurs in response to oxidative stress, but the compound's ROS production often exceeds cellular antioxidant capacity, leading to oxidative damage.

DNA damage through ROS involves multiple mechanisms including base oxidation, strand breaks, and crosslink formation. The compound induces 8-oxo-7,8-dihydroguanosine (8-oxodG) formation, a marker of oxidative DNA damage [17] [22]. This DNA damage triggers DNA damage response pathways, including p53 activation and cell cycle checkpoint mechanisms.

Lipid peroxidation represents another significant ROS-mediated effect. The compound induces malondialdehyde (MDA) formation and depletion of polyunsaturated fatty acids in cellular membranes [23]. This membrane damage affects cellular integrity and can trigger apoptotic signaling pathways.

Protein oxidation occurs through direct interaction with amino acid residues, particularly cysteine, methionine, and tryptophan. The compound induces protein carbonylation and nitration, leading to altered protein function and enzyme inactivation [19] [24]. This protein damage contributes to cellular dysfunction and apoptotic cell death.

The compound's ROS modulation shows tissue-specific effects. Cancer cells, which often exhibit altered redox homeostasis and increased basal ROS levels, demonstrate enhanced sensitivity to additional ROS generation [20]. Normal cells with intact antioxidant systems show greater resistance to compound-induced oxidative stress.

Concentration-dependent effects are observed, where low concentrations (1-5 μM) induce moderate ROS levels that can be managed by cellular antioxidants, while higher concentrations (10-50 μM) overwhelm antioxidant capacity and trigger cell death pathways [14] [21].

The compound interacts with metal ions to enhance ROS generation. Copper and iron ions catalyze Fenton reactions in the presence of hydrogen peroxide generated by the compound, producing highly reactive hydroxyl radicals [14] [25]. This metal-catalyzed oxidation contributes to enhanced cytotoxicity in metal-rich cellular environments.

Synergistic Effects with Standard Chemotherapeutic Agents

8-Nitro-2-phenylquinoline demonstrates significant synergistic effects when combined with standard chemotherapeutic agents, enhancing therapeutic efficacy while potentially reducing individual drug toxicities. These combination strategies represent promising approaches for overcoming drug resistance and improving treatment outcomes.

Cisplatin combination therapy shows particularly promising results in multiple cancer cell lines. The compound enhances cisplatin's DNA-damaging effects through complementary mechanisms of action [26] [27]. While cisplatin forms DNA adducts, 8-nitro-2-phenylquinoline generates ROS that create additional DNA damage, leading to enhanced apoptotic responses. Studies demonstrate that combination treatment reduces required cisplatin concentrations by 30-50% while maintaining equivalent cytotoxic effects.

5-Fluorouracil (5-FU) synergy has been documented in colorectal cancer models. The compound potentiates 5-FU's antimetabolite effects through enhanced cellular uptake and reduced efflux pump activity [13] [28]. Combination studies show that 8-nitro-2-phenylquinoline increases 5-FU sensitivity in resistant cell lines by inhibiting thymidylate synthase and disrupting nucleotide metabolism. This synergistic effect is particularly pronounced in p53-deficient cell lines where individual drug efficacy is typically reduced.

Paclitaxel combinations demonstrate enhanced microtubule-targeting effects. The compound sensitizes cancer cells to paclitaxel-induced mitotic arrest through disruption of mitotic checkpoints and enhanced apoptotic signaling [16] [26]. Pre-treatment with 8-nitro-2-phenylquinoline at sub-cytotoxic concentrations increases paclitaxel sensitivity by 2-4 fold in taxane-resistant cell lines.

Doxorubicin synergy occurs through multiple mechanisms including enhanced DNA intercalation, reduced efflux pump activity, and increased oxidative stress [29] [27]. The compound inhibits P-glycoprotein function, preventing doxorubicin efflux and maintaining higher intracellular drug concentrations. Additionally, both compounds generate ROS through different mechanisms, creating additive oxidative stress that overwhelms cellular antioxidant capacity.

Mechanism-based synergy involves complementary cellular targets. While standard chemotherapeutics often target specific pathways, 8-nitro-2-phenylquinoline affects multiple cellular processes simultaneously. This multi-target approach reduces the likelihood of resistance development and enhances overall therapeutic efficacy [28] [30].

Resistance reversal represents a crucial synergistic mechanism. The compound inhibits various resistance mechanisms including efflux pumps, DNA repair systems, and anti-apoptotic pathways [8] [1]. In multidrug-resistant cell lines, 8-nitro-2-phenylquinoline restores sensitivity to conventional chemotherapeutics by blocking resistance mechanisms.

Pharmacokinetic interactions can enhance drug efficacy through altered metabolism and distribution. The compound may inhibit cytochrome P450 enzymes responsible for chemotherapeutic drug metabolism, potentially extending drug half-lives and enhancing therapeutic windows [29] [30].

Dosage optimization studies indicate that combination therapy allows for reduced individual drug doses while maintaining or enhancing therapeutic efficacy. This dose reduction strategy minimizes adverse effects while preserving anticancer activity, improving patient tolerance and treatment compliance [26] [28].

Temporal sequencing of drug administration affects synergistic outcomes. Sequential treatment with 8-nitro-2-phenylquinoline followed by standard chemotherapy often produces superior results compared to simultaneous administration, possibly due to enhanced drug uptake and cellular sensitization [13] [27].

The compound's broad-spectrum activity against multiple cancer cell lines makes it suitable for combination therapy across diverse tumor types. Its ability to target both rapidly dividing cells and quiescent cancer stem cells provides comprehensive anticancer coverage when combined with cell cycle-specific agents.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

250.074227566 g/mol

Monoisotopic Mass

250.074227566 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types